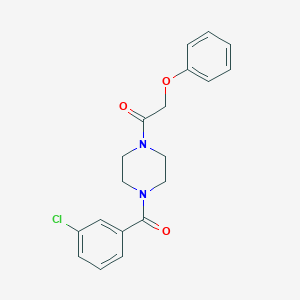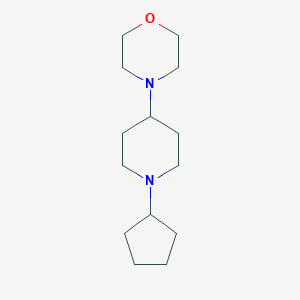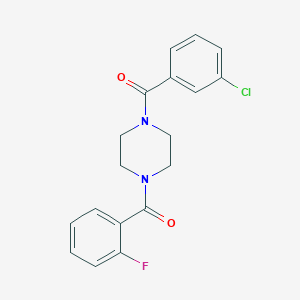![molecular formula C20H24N2O2S B249102 (4-METHOXYPHENYL){4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}METHANONE](/img/structure/B249102.png)
(4-METHOXYPHENYL){4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-METHOXYPHENYL){4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}METHANONE is a complex organic compound that features a piperazine ring substituted with a 4-methoxyphenyl group and a 4-methylsulfanylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-METHOXYPHENYL){4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}METHANONE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperazine Core: The piperazine ring is synthesized through the reaction of ethylenediamine with diethylene glycol.
Substitution with 4-Methoxyphenyl Group: The piperazine core is then reacted with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate to introduce the 4-methoxyphenyl group.
Introduction of 4-Methylsulfanylbenzyl Group: Finally, the compound is reacted with 4-methylsulfanylbenzyl chloride under similar conditions to complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-METHOXYPHENYL){4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}METHANONE can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-METHOXYPHENYL){4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}METHANONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-METHOXYPHENYL){4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(4-Methoxyphenyl)-piperazine: Lacks the 4-methylsulfanylbenzyl group.
(4-Methylsulfanylbenzyl)-piperazine: Lacks the 4-methoxyphenyl group.
(4-Methoxyphenyl)-[4-(4-methylbenzyl)-piperazin-1-yl]-methanone: Similar structure but without the sulfanyl group.
Uniqueness
(4-METHOXYPHENYL){4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}METHANONE is unique due to the presence of both the 4-methoxyphenyl and 4-methylsulfanylbenzyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H24N2O2S |
|---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
(4-methoxyphenyl)-[4-[(4-methylsulfanylphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C20H24N2O2S/c1-24-18-7-5-17(6-8-18)20(23)22-13-11-21(12-14-22)15-16-3-9-19(25-2)10-4-16/h3-10H,11-15H2,1-2H3 |
InChI Key |
OXUKLCDUDCDTQD-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)SC |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[1-(4-Phenylcyclohexyl)piperidin-4-yl]morpholine](/img/structure/B249021.png)

![2-{4-[1-(3-Bromobenzyl)-4-piperidinyl]-1-piperazinyl}ethanol](/img/structure/B249024.png)
![2-{4-[1-(3-METHOXYBENZYL)-4-PIPERIDYL]PIPERAZINO}-1-ETHANOL](/img/structure/B249025.png)
![1-[1-(4-Ethylbenzyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B249028.png)
![1-[1-(4-Ethoxybenzyl)-4-piperidinyl]azepane](/img/structure/B249031.png)
![1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]azepane](/img/structure/B249032.png)
![1-[1-(3-Methoxybenzyl)piperidin-4-yl]azepane](/img/structure/B249034.png)
![1-[1-(2-Methoxybenzyl)piperidin-4-yl]azepane](/img/structure/B249035.png)
![1-[1-(4-Chlorobenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B249038.png)

![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(4-fluorobenzoyl)piperidine](/img/structure/B249041.png)
![N-methyl-2-(naphthalen-2-yloxy)-N-[2-(pyridin-2-yl)ethyl]acetamide](/img/structure/B249043.png)
